molecular formula C10H9NO3 B8776808 2-Cyanomethyl-4-methoxy-benzoic acid CAS No. 76254-24-5

2-Cyanomethyl-4-methoxy-benzoic acid

Cat. No.: B8776808
CAS No.: 76254-24-5
M. Wt: 191.18 g/mol
InChI Key: HTOTWPPNROWEBP-UHFFFAOYSA-N
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Description

Contextualization within the Class of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. They are naturally present in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a vast library of compounds with tailored chemical and biological properties. 2-Cyanomethyl-4-methoxy-benzoic acid is a member of this class, distinguished by the specific arrangement of its cyanomethyl and methoxy (B1213986) substituents, which imparts a unique reactivity profile. evitachem.com

Structural Significance of the Carboxylic Acid, Cyanomethyl, and Methoxy Moieties

The properties and reactivity of this compound are a direct consequence of its constituent functional groups:

Carboxylic Acid Moiety (-COOH): This group defines the compound as an acid. The acidity of the carboxylic proton is influenced by the other substituents on the aromatic ring. The carboxyl group can participate in a variety of reactions, including esterification, amidation, and reduction, making it a key handle for synthetic transformations.

Cyanomethyl Moiety (-CH₂CN): The cyanomethyl group consists of a nitrile (cyano group, -C≡N) attached to a methyl group. The nitrile group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The methylene (B1212753) (-CH₂-) protons adjacent to the cyano group are acidic and can be removed by a base, allowing for further functionalization at this position. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional synthetic pathways. evitachem.com

Overview of Research Paradigms Relevant to Aromatic Compounds with Diverse Functional Groups

Aromatic compounds possessing multiple and diverse functional groups, such as this compound, are central to modern chemical research. The primary research paradigms involving such molecules include:

Building Blocks in Organic Synthesis: Their varied functional groups allow for selective and sequential chemical modifications. This makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of orthogonal functional groups—groups that can be reacted independently of one another—is particularly advantageous.

Medicinal Chemistry and Drug Discovery: The specific arrangement of functional groups can lead to interactions with biological targets. Researchers often synthesize libraries of related compounds to explore structure-activity relationships (SAR), aiming to optimize biological activity and develop new therapeutic agents.

Materials Science: Aromatic compounds with specific functional groups are used to construct novel materials with desired electronic, optical, or physical properties. For example, they can be incorporated into polymers, dyes, or liquid crystals.

The strategic placement of the carboxylic acid, cyanomethyl, and methoxy groups on the benzene ring makes this compound a prime candidate for exploration within these research paradigms.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

PropertyValue
CAS Number 76254-24-5
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Density 1.256 g/cm³
Boiling Point 372.3 °C at 760 mmHg
Flash Point 179 °C

Data sourced from multiple chemical databases. molbase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76254-24-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(cyanomethyl)-4-methoxybenzoic acid

InChI

InChI=1S/C10H9NO3/c1-14-8-2-3-9(10(12)13)7(6-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)

InChI Key

HTOTWPPNROWEBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the Elaboration of 2-Cyanomethyl-4-methoxy-benzoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several key disconnections can be proposed.

A primary disconnection strategy involves the C-C bond between the aromatic ring and the cyanomethyl group. This leads back to a 4-methoxy-benzoic acid derivative functionalized at the 2-position with a suitable group that can be converted to or replaced by a cyanomethyl moiety. This precursor could be a 2-halomethyl or 2-hydroxymethyl derivative, which could then undergo nucleophilic substitution with a cyanide source.

Alternatively, a more direct disconnection at the same C-C bond suggests an ortho-functionalization of 4-methoxy-benzoic acid itself. This approach relies on installing the cyanomethyl group directly onto the aromatic ring at the position ortho to the carboxylic acid. This is a highly efficient strategy if a suitable C-H activation or metalation method can be employed.

A third approach involves disconnecting the carboxyl group, suggesting a late-stage carboxylation of a pre-existing 2-(cyanomethyl)-4-methoxyphenyl precursor. This might involve ortho-metalation followed by reaction with carbon dioxide.

These approaches suggest that a key starting material for the synthesis would likely be 4-methoxybenzoic acid or a closely related derivative. The primary synthetic challenges lie in achieving regioselective functionalization at the C-2 position, which is sterically hindered and must compete with potential reactions at other sites on the aromatic ring.

Approaches to the Synthesis of Substituted Benzoic Acids with Cyanomethyl and Methoxy (B1213986) Functionalities

The synthesis of polysubstituted benzoic acids like the target compound can be achieved through a variety of established and modern synthetic methods. The choice of method often depends on the desired regioselectivity and the compatibility of the functional groups.

Nucleophilic Substitution Reactions in Benzoic Acid Systems

Nucleophilic substitution is a fundamental reaction in organic chemistry. In the context of carboxylic acids, this primarily refers to nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid or the leaving group of a derivative. masterorganicchemistry.comlibretexts.orgmedlifemastery.com This reaction does not build the core aromatic scaffold but is crucial for converting the carboxylic acid into other functional groups like esters, amides, or acid chlorides.

While direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is generally challenging without strong electron-withdrawing groups, a related strategy can be used to introduce the cyanomethyl group. This would involve a precursor such as methyl 2-(bromomethyl)-4-methoxybenzoate, where the cyanomethyl group is installed via a standard SN2 reaction using a cyanide salt. Another approach involves the nucleophilic substitution of a halogen on the aromatic ring, such as in the synthesis of methyl 3-cyano-4-methoxybenzoate from methyl 3-bromo-4-methoxybenzoate using cuprous cyanide. chemicalbook.com This type of reaction, known as the Rosenmund-von Braun reaction, is effective for introducing cyano groups onto an aromatic ring.

Directed Ortho-Metalation Strategies for Aromatic Carboxylic Acids

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylate group, formed by deprotonating the benzoic acid with a strong base, is an effective directing group for metalation at the adjacent ortho position. acs.orgorganic-chemistry.orgnih.gov

In a potential synthesis of this compound, 4-methoxybenzoic acid could be treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent like s-butyllithium in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov This would generate a lithiated species at the C-2 position. This potent nucleophile can then be quenched with an electrophile suitable for introducing the cyanomethyl group, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), to form the desired product. The carboxylate group's ability to direct metalation is of intermediate capacity, but it can be highly effective, especially when there are no other competing directing groups or when its directing effect is complementary to other substituents. semanticscholar.org

Reagent SystemPosition of MetalationNotes
s-BuLi/TMEDA at -78°COrtho to the carboxylateA common and effective system for DoM of unprotected benzoic acids. acs.orgnih.gov
n-BuLi/t-BuOKVaries by substrateCan lead to a reversal of regioselectivity compared to s-BuLi/TMEDA. organic-chemistry.orgnih.gov

Catalytic Methods for C-H Functionalization and Carboxylation

Modern synthetic chemistry has seen a rapid development in transition-metal-catalyzed C-H functionalization, which allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. rsc.org For benzoic acids, the carboxyl group can serve as an effective directing group to achieve ortho-selectivity. nih.gov Catalysts based on palladium, rhodium, ruthenium, iridium, and cobalt have been successfully employed for this purpose. nih.govacs.orgacs.orgnih.gov

For example, iridium-catalyzed C-H amination has been shown to be highly selective for the ortho-position of benzoic acids, even in complex molecules. nih.gov Similarly, cobalt-catalyzed methods can couple benzoic acids with various partners like alkynes and styrenes at the ortho position. nih.gov A ruthenium-catalyzed C-H functionalization with allyl alcohols can lead to either ortho-alkylation or the formation of phthalides, depending on the reaction conditions. acs.org While direct cyanomethylation via C-H activation is less common, a two-step process involving an initial ortho-alkenylation or alkylation followed by conversion to the cyanomethyl group is a viable strategy.

Catalyst SystemReaction TypeSelectivity
Cobalt(II) hexafluoroacetylacetonateCoupling with alkynes, styrenesOrtho-C–H functionalization. nih.gov
(Cp*IrCl2)2H/D exchange, benzochromenone formationOrtho-C–H activation. acs.org
Ruthenium catalystsAlkylation/Alkenylation with allyl alcoholsSwitchable ortho-selectivity. acs.org
Palladium(II) catalystsOlefination, AcetoxylationCan be directed to the meta-position with a specific nitrile-based template. researchgate.netgonzaga.edu

Preparation of Ester Derivatives (e.g., Methyl 2-cyano-4-methoxybenzoate)

Ester derivatives of carboxylic acids are common intermediates in organic synthesis, often used for protection of the carboxyl group or to modify solubility and reactivity. The methyl ester of the target compound, methyl 2-cyano-4-methoxybenzoate, is a key derivative.

The most direct method for its preparation is the esterification of this compound. This can be achieved through Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. Alternatively, milder methods can be used, such as reaction with methyl iodide in the presence of a base like potassium carbonate, or using reagents like diazomethane or trimethylsilyldiazomethane.

An alternative route involves synthesizing the ester from a different precursor. For example, a related compound, methyl 3-cyano-4-methoxybenzoate, is synthesized by treating methyl 3-bromo-4-methoxybenzoate with cuprous cyanide in DMF at 140 °C, achieving a 79% yield. chemicalbook.com A similar strategy could be envisioned starting from methyl 2-bromo-4-methoxybenzoate.

Starting MaterialReagentsProductYield
This compoundMethanol, H2SO4 (cat.)Methyl 2-cyano-4-methoxybenzoateTypically high
Methyl 3-bromo-4-methoxybenzoateCuprous cyanide, DMFMethyl 3-cyano-4-methoxybenzoate79% chemicalbook.com
4-Cyanobenzoic acidMethanol, monolith-SO3H, Toluene (B28343)Methyl 4-cyanobenzoateN/A chemicalbook.com

Transformations of the Nitrile Functional Group in Substituted Benzoic Acids

The cyanomethyl group (—CH₂CN) in this compound is a versatile functional handle, susceptible to a range of chemical transformations. The primary reactions involve the carbon-nitrogen triple bond, leading to the formation of amides, carboxylic acids, amines, or aldehydes.

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under aqueous conditions with acid or base catalysis. The reaction proceeds via an intermediate amide, which can be isolated under controlled conditions or hydrolyzed further to the carboxylic acid.

Acid-catalyzed hydrolysis: Heating the nitrile with a strong acid like hydrochloric acid (HCl) results in the formation of the corresponding carboxylic acid and an ammonium salt. researchgate.net The nitrile is first protonated, which increases its electrophilicity, facilitating the attack by water. youtube.com

Base-catalyzed hydrolysis: Treatment with a hydroxide base, such as sodium hydroxide (NaOH), followed by acidification, also yields the carboxylic acid. pbworks.comnih.gov The strongly nucleophilic hydroxide ion attacks the electrophilic carbon of the nitrile group directly. youtube.com This process initially forms a carboxylate salt. nih.gov

Reduction: The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: A variety of reagents can reduce nitriles to primary amines. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), is effective for reducing both aliphatic and aromatic nitriles. issr.edu.khaskfilo.com Other methods include the use of ammonia borane or catalytic transfer hydrogenation.

Reduction to Aldehydes: The use of a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed to an aldehyde. libretexts.org Another method involves using calcium hypophosphite with a nickel(II) complex, which has been shown to reduce aromatic nitriles to their corresponding aldehydes. wikipedia.org

The following table summarizes key transformations of the nitrile group.

TransformationReagent(s)Product Functional Group
Acidic HydrolysisStrong Acid (e.g., HCl), HeatCarboxylic Acid
Basic HydrolysisBase (e.g., NaOH), Heat, then AcidCarboxylic Acid
Reduction to AmineDiisopropylaminoborane/LiBH₄Primary Amine
Reduction to AldehydeDIBAL-H, Low TemperatureAldehyde

Chemical Reactivity and Derivatization of the Carboxylic Acid Moiety (e.g., Amidation, Esterification)

The carboxylic acid group (—COOH) is a cornerstone for derivatization, primarily through nucleophilic acyl substitution reactions. The most common transformations are amidation and esterification, which produce amides and esters, respectively.

Amidation: Carboxylic acids react with primary or secondary amines to form amides. This condensation reaction typically requires activation of the carboxylic acid or the use of a catalyst, as direct reaction requires high temperatures. Catalytic amounts of boric acid or titanium tetrafluoride (TiF₄) can facilitate the direct amidation of benzoic acids with amines. rsc.orgresearchgate.net The reaction involves the formation of a C-N bond with the elimination of a water molecule. youtube.com Electron-withdrawing groups on the benzoic acid and electron-releasing groups on the amine can accelerate the condensation. researchgate.net

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst forms an ester. This reversible reaction is known as Fischer esterification. pbworks.commasterorganicchemistry.com To drive the equilibrium toward the product, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.com Common catalysts include concentrated sulfuric acid (H₂SO₄). pbworks.com Microwave-assisted esterification has been shown to be an efficient method for substituted benzoic acids.

The table below outlines common derivatizations of the carboxylic acid group.

DerivatizationReagent(s)Catalyst/ConditionProduct Functional Group
AmidationPrimary or Secondary AmineBoric Acid or TiF₄, HeatAmide
EsterificationAlcoholStrong Acid (e.g., H₂SO₄), HeatEster

Reactions and Cleavage Strategies for the Methoxy Group on Aromatic Rings

The methoxy group (—OCH₃) on the aromatic ring of this compound influences the ring's reactivity and can also be a target for chemical transformation, most notably cleavage.

Reactivity of the Aromatic Ring: The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pair of electrons with the benzene ring. libretexts.orglumenlearning.com This increases the electron density of the ring, particularly at the ortho and para positions, making it significantly more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. issr.edu.khlumenlearning.com Consequently, reactions like bromination or sulfonation would be expected to occur readily on the aromatic ring. issr.edu.kh

Cleavage of the Methoxy Group (O-Demethylation): The cleavage of the aryl methyl ether bond to yield a phenol is a common transformation. This demethylation can be achieved under various, often harsh, conditions.

Strong Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers. nih.govchem-station.com The reaction involves protonation of the ether oxygen, followed by a nucleophilic attack of the bromide or iodide ion on the methyl group. askfilo.comchem-station.comwikipedia.org

Lewis Acids: Boron tribromide (BBr₃) is a highly effective, albeit more specialized, reagent for demethylation that can often be used at lower temperatures. researchgate.netchem-station.comwikipedia.org The strongly Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage. wikipedia.org Other Lewis acids like aluminum chloride (AlCl₃) are also used. nih.gov

Other Reagents: Various other reagents have been developed for demethylation, including nucleophilic thiolate salts (e.g., sodium isopropyl thiolate) and acidic concentrated lithium bromide (ACLB). researchgate.netnih.gov

A summary of common cleavage strategies for the methoxy group is presented below.

ReactionReagent(s)General ConditionsProduct Functional Group
O-DemethylationBoron Tribromide (BBr₃)Low Temperature (e.g., -78°C to RT)Phenol (Hydroxy group)
O-DemethylationHydrobromic Acid (HBr)High Temperature, RefluxPhenol (Hydroxy group)
O-DemethylationAcidic Conc. Lithium BromideModerate Temperature (e.g., 110°C)Phenol (Hydroxy group)

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for 2-Cyanomethyl-4-methoxy-benzoic acid has been found in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

No experimental IR or Raman spectra for this compound are publicly available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

There is no available mass spectrometry data, including molecular weight determination and fragmentation analysis, for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

No UV-Vis spectroscopic data detailing the electronic transitions of this compound could be located.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

There are no published X-ray crystallographic studies for this compound, and therefore, no data on its solid-state molecular geometry and packing is available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Optimized Geometries

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the most stable three-dimensional arrangement of atoms (optimized geometry) for 2-Cyanomethyl-4-methoxy-benzoic acid.

Methodology: DFT methods calculate the electronic energy of a molecule based on its electron density. A key procedure is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For these calculations, a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex electron correlation and describe the atomic orbitals, respectively. niscpr.res.inresearchgate.net

Expected Findings for this compound: A DFT geometry optimization would reveal the preferred spatial orientation of the cyanomethyl and methoxy (B1213986) groups relative to the carboxylic acid and the benzene (B151609) ring. Key parameters that would be determined include:

The planarity of the benzoic acid moiety.

The rotational barrier and preferred conformation of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups.

The influence of potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the cyano group or the oxygen of the methoxy group, which could stabilize certain conformations.

The electronic structure analysis would describe the distribution of electrons within the molecule, highlighting the electron-donating effect of the methoxy group and the electron-withdrawing nature of the cyanomethyl and carboxylic acid groups.

Table 4.1: Hypothetical Optimized Geometrical Parameters (Illustrative) This table is illustrative of the type of data that would be generated from a DFT calculation and is not based on published experimental or theoretical values for this specific molecule.

Parameter Predicted Value (Illustrative)
C-O (methoxy) bond length ~1.36 Å
C-C (ring-cyanomethyl) bond length ~1.51 Å
C=O (carboxyl) bond length ~1.21 Å
C-O-C (methoxy) bond angle ~118°

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculation determines the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard reference like tetramethylsilane (B1202638) (TMS). Predictions for this compound would estimate the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the cyanomethyl group, the methyl protons of the methoxy group, and all carbon atoms in the molecule. chemaxon.comnih.govchemicalbook.comchemicalbook.com

Vibrational Frequencies (IR and Raman): Frequency calculations following geometry optimization can predict the vibrational modes of the molecule. These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. For this compound, these calculations would identify characteristic stretching and bending frequencies for key functional groups, such as:

O-H stretch of the carboxylic acid.

C=O stretch of the carboxylic acid.

C≡N stretch of the cyanomethyl group.

C-O stretch of the methoxy group.

Aromatic C-H and C=C vibrations.

Electronic Transitions (UV-Visible Spectroscopy): Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to excited states. mdpi.com These transitions correspond to the absorption of light in the UV-visible range. The results would predict the wavelength of maximum absorption (λ_max) and the oscillator strength (a measure of absorption intensity), providing insight into the electronic conjugation within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the surface of a molecule. researchgate.net Different colors represent regions of varying potential: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). wolfram.com For this compound, an MEP map would likely show:

Negative potential (Red/Yellow): Around the oxygen atoms of the carboxyl and methoxy groups, and the nitrogen atom of the cyano group, identifying these as sites for electrophilic attack or hydrogen bonding. niscpr.res.inresearchgate.net

Positive potential (Blue): Around the acidic hydrogen of the carboxylic acid group, highlighting it as the primary site for deprotonation and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

HOMO: Represents the outermost electrons and acts as an electron donor. Its energy is related to the molecule's ionization potential.

LUMO: Represents the lowest energy site to accept an electron. Its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. niscpr.res.inbhu.ac.in For this molecule, the HOMO would likely be distributed over the electron-rich benzene ring and methoxy group, while the LUMO would be concentrated on the electron-withdrawing cyanomethyl and carboxyl groups. researchgate.netresearchgate.net

Table 4.2: Illustrative FMO Parameters This table is illustrative and not based on published data.

Parameter Description Expected Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational methods can be used to map out the energy profile of a chemical reaction, including the identification of transition states. github.io Transition State Theory (TST) is used to calculate reaction rates based on the properties of the reactants and the transition state structure. wikipedia.org

Methodology: To study a reaction, such as the esterification or amidation of the carboxylic acid group, computational chemists would first locate the structure of the transition state—a first-order saddle point on the potential energy surface. nih.govmit.edu This involves specialized optimization algorithms that find a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. acs.org Once the transition state is found, its energy relative to the reactants (the activation energy barrier) can be calculated.

Application to this compound: This methodology could be applied to understand the reactivity of the carboxylic acid group, the potential for reactions at the cyanomethyl group (e.g., hydrolysis), or electrophilic aromatic substitution on the benzene ring. Calculations would help determine which reaction pathways are most energetically favorable by comparing the activation barriers of competing mechanisms.

Solvent Effects and Conformational Analysis via Computational Methods

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects.

Methodology: Solvent effects are typically modeled in two ways:

Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient for assessing how a solvent's polarity affects the energy and geometry of the solute. researchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically through molecular dynamics (MD) simulations. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

Expected Findings: For this compound, computational studies including solvent effects would be critical for:

Conformational Analysis: Determining how the preferred conformation changes in solvents of different polarities. For instance, polar solvents might stabilize conformations with larger dipole moments. ucl.ac.uk

Acidity (pKa) Prediction: Calculating the free energy change of deprotonation in solution to predict the acidity of the carboxylic acid group. The polarity and hydrogen-bonding ability of the solvent would strongly influence the stability of the resulting carboxylate anion. nih.gov

Reactivity: Assessing how the solvent alters reaction energy barriers. Polar solvents often stabilize charged transition states, thereby accelerating certain reactions.

Applications As Organic Building Blocks and in Materials Science Research

Role as an Intermediate in Multi-step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic use of versatile intermediates is crucial for the efficient construction of complex molecular architectures. 2-Cyanomethyl-4-methoxy-benzoic acid serves as a key intermediate, providing a scaffold upon which further molecular complexity can be built. The presence of three distinct functional handles—the carboxylic acid, the activated methylene (B1212753) group of the cyanomethyl moiety, and the aromatic ring—allows for sequential and selective reactions.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, enabling the coupling with other molecules. The cyanomethyl group is particularly useful as the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methylene group adjacent to the nitrile is activated and can be involved in condensation reactions. This multifaceted reactivity makes it a valuable component in the synthesis of pharmaceuticals and other specialty chemicals.

For instance, substituted benzoic acids are fundamental in the synthesis of numerous pharmaceutical compounds. While a direct synthetic pathway for a specific marketed drug starting from this compound is not prominently documented, the utility of closely related methoxybenzoic acid derivatives is well-established. For example, 3-methoxy-4-hydroxybenzoic acid is a key starting material in a novel synthesis of Bosutinib, a kinase inhibitor used in cancer therapy. google.com Similarly, o-methoxybenzoic acid is recognized as an important organic intermediate for the synthesis of various medicines and spices. nist.gov The structural motifs present in this compound are analogous to those found in intermediates used for complex syntheses, highlighting its potential in similar multi-step synthetic sequences.

Table 1: Potential Transformations in Multi-step Synthesis

Functional Group Reagent/Condition Product Functional Group
Carboxylic Acid SOCl₂ Acid Chloride
Carboxylic Acid R-OH, H⁺ Ester
Carboxylic Acid R-NH₂, DCC Amide
Cyanomethyl (Nitrile) H₃O⁺, Δ Carboxylic Acid
Cyanomethyl (Nitrile) H₂, Pd/C Primary Amine

Precursor for the Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of natural products and pharmaceutical agents. This compound is an ideal precursor for constructing a variety of heterocyclic systems due to the ortho-positioning of its reactive cyanomethyl and carboxylic acid groups. This arrangement facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems.

The general strategy involves the conversion of one of the functional groups into a more reactive species, followed by an intramolecular reaction with the other group to form the heterocyclic ring. For example, the carboxylic acid can be activated and then attacked by a nucleophile derived from the cyanomethyl group (or a derivative thereof). Alternatively, the nitrile group can participate in cyclization reactions under various conditions.

This reactivity pattern is observed in related 2-substituted benzoic acids. For example, 2-acylbenzoic acids are widely used as versatile synthons for the construction of heterocycles such as phthalazinones. researchgate.netresearchgate.net In these reactions, the ketone and carboxylic acid groups react with hydrazines to form the fused pyridazinone ring. By analogy, this compound could be envisioned to react with suitable binucleophiles to generate novel heterocyclic scaffolds. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of phthalazinone-like structures, while reactions involving the activated methylene group could yield other fused systems. The cyclization of a related compound, 4-Methoxy-2-(2-formylphenoxy)acetic acid, demonstrates the utility of such ortho-substituted aromatic acids in forming benzofuran (B130515) rings. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound

Reaction Partner Potential Heterocycle
Hydrazine Phthalazinone derivative
Hydroxylamine N-hydroxy phthalazinone derivative
Amidines Fused pyrimidine (B1678525) derivative

Integration into Advanced Functional Materials and Dyes

The unique electronic and structural features of this compound make it an interesting candidate for integration into advanced functional materials and dyes. The methoxy (B1213986) group is an electron-donating group, which can influence the photophysical properties of molecules it is incorporated into. The cyanomethyl and carboxylic acid groups provide reactive sites for polymerization or for grafting the molecule onto surfaces or into polymer backbones.

The extended π-system of the aromatic ring, combined with the potential for creating conjugated systems through reactions of the cyanomethyl group, suggests that derivatives of this compound could exhibit interesting optical or electronic properties. For example, it could serve as a building block for fluorescent dyes or pigments. The carboxylic acid group provides a convenient anchor point for attaching the chromophore to substrates like textiles or for incorporation into larger molecular assemblies. While specific examples of dyes derived from this compound are not widely reported, the general class of substituted benzoic acids is important in the dye industry.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large numbers of related compounds (libraries) for biological screening. The success of this approach relies on the use of a central "scaffold" molecule that can be readily functionalized at multiple points. This compound is an excellent candidate for such a scaffold.

It possesses at least three points of diversity:

The Carboxylic Acid Group: Can be converted to a library of amides or esters by reacting with a diverse set of amines or alcohols.

The Cyanomethyl Group: The activated methylene position can be alkylated or used in condensation reactions with a variety of electrophiles. The nitrile itself can be converted to other functionalities.

The Aromatic Ring: The ring can be further substituted (e.g., via nitration or halogenation) to introduce additional diversity, guided by the directing effects of the existing methoxy and alkyl-acid substituents.

This multi-faceted reactivity allows for the generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. Such libraries are invaluable in the search for new bioactive molecules. nih.govnih.gov The use of privileged scaffolds, which are molecular frameworks known to bind to certain biological targets, is a common strategy in drug discovery, and functionalized benzoic acids are a well-established class of such scaffolds. researchgate.netrsc.org

Conclusion and Future Research Directions

Summary of Academic Contributions and Research Landscape

The academic and industrial research landscape of 2-Cyanomethyl-4-methoxy-benzoic acid (CAS No. 76254-24-5) is predominantly centered on its crucial role as a key intermediate in the synthesis of the pharmaceutical agent Isofezolac. Isofezolac is recognized for its anti-inflammatory and analgesic properties. The synthesis of Isofezolac hinges on the unique structural features of this compound, which possesses both a nucleophilic cyanomethyl group and a carboxylic acid function on a substituted benzene (B151609) ring, allowing for the construction of the final drug molecule's core structure.

While its application in the synthesis of Isofezolac is a significant contribution, the broader academic investigation into the chemical properties and potential alternative applications of this compound remains limited. The existing body of scientific literature primarily documents its synthesis and use within this specific pharmaceutical context. Consequently, the research landscape is characterized by a narrow focus, with a significant opportunity for expansion into other areas of chemical and medicinal research.

Identification of Unexplored Research Avenues and Challenges

The focused application of this compound in the synthesis of a single pharmaceutical agent highlights a significant gap in the exploration of its full chemical potential. Several unexplored research avenues and challenges can be identified:

Exploration of Biological Activity: There is a notable absence of comprehensive studies on the intrinsic biological activity of this compound itself. The presence of the cyanomethyl and methoxy (B1213986) functional groups on a benzoic acid scaffold suggests the potential for various pharmacological activities. Systematic screening of the compound for different biological targets could unveil new therapeutic possibilities.

Development of Novel Synthetic Routes: The current synthetic methods for this compound, while effective for its intended purpose, may not be the most efficient or environmentally benign. A significant challenge and opportunity lie in the development of greener, more atom-economical, and cost-effective synthetic strategies. This could involve exploring novel catalytic systems or alternative starting materials.

Investigation of Physicochemical Properties: A thorough characterization of the physicochemical properties of this compound is lacking in the public domain. Detailed studies on its solubility, pKa, crystal structure, and other physical parameters would be invaluable for its potential formulation into new materials or as a reference for computational chemistry studies.

Derivatization and Analog Synthesis: The existing structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Systematic modification of the cyanomethyl, methoxy, and carboxylic acid groups could lead to the discovery of new compounds with unique properties and applications.

Prospects for Novel Synthetic Strategies and Applications of this compound and its Analogs

The future of research on this compound and its analogs is promising, with significant prospects for innovation in both synthetic chemistry and materials science.

Novel Synthetic Strategies:

Prospective Applications:

Beyond its role as a pharmaceutical intermediate, this compound and its analogs hold potential in several other areas:

Medicinal Chemistry: The core structure of this compound can be utilized as a starting point for the design and synthesis of new libraries of bioactive compounds. By analogy with other substituted benzoic acids that exhibit a wide range of pharmacological activities, analogs of this compound could be investigated as potential anticancer, antimicrobial, or antiviral agents.

Materials Science: The presence of multiple functional groups makes this compound an interesting candidate for the development of novel polymers and coordination complexes. The carboxylic acid group can be used for polymerization or for coordinating to metal centers, while the cyano group can undergo further chemical transformations to introduce other functionalities.

Agrochemicals: Substituted benzoic acids are a known class of compounds with applications in the agrochemical industry. Analogs of this compound could be synthesized and screened for herbicidal or pesticidal activity.

Q & A

Q. What are the recommended synthetic routes for 2-Cyanomethyl-4-methoxy-benzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functional group transformations on benzoic acid derivatives. For example:

  • Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution using reagents like sodium cyanide or potassium cyanide under controlled pH (e.g., acidic or basic conditions) .
  • Methoxy group retention : Protect the methoxy group during synthesis using temporary blocking agents (e.g., benzyl ethers) to prevent undesired side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) are common methods to isolate the compound .

Q. Key factors affecting yield :

  • Temperature control (e.g., <50°C to avoid decomposition of the cyanomethyl group).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution).
  • Catalyst selection (e.g., palladium for coupling reactions) .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods :

  • NMR spectroscopy : Confirm the presence of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups via characteristic chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy, δ 2.5–3.0 ppm for cyanomethyl protons) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 207.2) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Common contaminants :

  • Unreacted starting materials (e.g., 4-methoxybenzoic acid).
  • Hydrolysis byproducts (e.g., carboxylic acid derivatives if the cyanomethyl group degrades) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways (e.g., hydrolysis vs. substitution) during synthesis?

Methodological strategies :

  • pH control : Maintain mildly acidic conditions (pH 4–6) to suppress hydrolysis of the cyanomethyl group .
  • Reagent selection : Use non-aqueous solvents (e.g., THF or acetonitrile) to minimize water-mediated side reactions .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify optimal reaction times and intermediate stability .

Case study :
In a related compound (4-Chloro-2-(difluoromethoxy)benzoic acid), the difluoromethoxy group’s stability was enhanced by replacing aqueous workup with anhydrous quenching (e.g., using MgSO₄) .

Q. What are the structural analogs of this compound, and how do their electronic properties influence biological activity?

Structural analogs and applications :

CompoundKey ModificationsPotential Applications
4-Chloro-2-cyano-3-(difluoromethoxy)benzoic acidChloro and difluoromethoxy groupsEnzyme inhibition studies
2-Methoxy-4-nitrobenzoic acidNitro group (reducible to amino)Analytical chemistry standards
2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acidAcetamido moietyReceptor binding assays

Q. Electronic effects :

  • The cyano group (-CN) acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at the benzene ring.
  • Methoxy group (-OCH₃) donates electron density via resonance, directing substitution to specific ring positions .

Q. How can contradictory data in reaction outcomes (e.g., varying yields in coupling reactions) be systematically analyzed?

Root-cause analysis framework :

Reagent quality : Verify purity of starting materials (e.g., Pd catalysts often degrade over time; use fresh batches) .

Solvent traces : Test for residual water (Karl Fischer titration) in solvents like DMF, which can hydrolyze intermediates .

Temperature gradients : Use calibrated thermocouples to ensure uniform heating in large-scale reactions .

Catalyst poisoning : Analyze Pd catalysts via XPS for sulfur or phosphorous contamination from ligands .

Example :
In a 2023 study, inconsistent yields in a related benzoic acid derivative were traced to trace oxygen in reaction vessels, which oxidized intermediates. Implementing inert atmospheres (N₂/Ar) resolved the issue .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Computational methods :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
  • Retrosynthesis software : Tools like Synthia™ or Reaxys® propose synthetic pathways based on known reactions of cyano and methoxy groups .

Validation :
Compare computational predictions with experimental NMR shifts (e.g., ¹³C NMR for carbonyl group positioning) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Resolution strategies :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence) .
  • Metabolic stability : Test compound stability in cell culture media (e.g., DMEM vs. RPMI) to account for degradation differences .
  • Control experiments : Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

Case study :
A 2021 study on a structurally similar compound found conflicting IC₅₀ values (10 µM vs. 50 µM) due to variations in serum protein binding across assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.